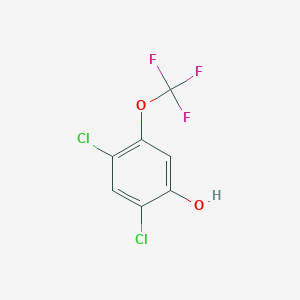

![molecular formula C6H4IN3 B6314535 8-Iodo-[1,2,4]triazolo[4,3-a]pyridine CAS No. 1956382-87-8](/img/structure/B6314535.png)

8-Iodo-[1,2,4]triazolo[4,3-a]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

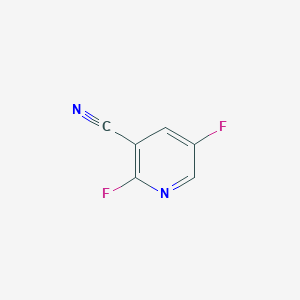

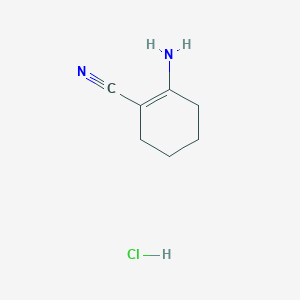

“8-Iodo-[1,2,4]triazolo[4,3-a]pyridine” is a chemical compound with the CAS Number: 1956382-87-8 . It has a molecular weight of 245.02 . The compound is solid in physical form .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]pyridines can be achieved through a mild, efficient, and operationally simple one-pot process . This process involves the use of 2-hydrazinopyridine and substituted aromatic aldehydes .Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H4IN3/c7-5-2-1-3-10-4-8-9-6(5)10/h1-4H . The compound’s structure has been analyzed using the B3LYP/6-311G (2d,2p) approach and the GAUSSIAN 16W program .Chemical Reactions Analysis

The compound has been used in the synthesis of triazolo[4,3-a]pyridine–quinoline linked diheterocycles via a direct oxidative functionalization of sp3 C–H bonds of 2-methyl-azaheteroarenes .Physical And Chemical Properties Analysis

The compound has a storage temperature of 2-8°C . The compound is shipped at room temperature .Wissenschaftliche Forschungsanwendungen

8-Iodo-[1,2,4]triazolo[4,3-a]pyridine has a wide range of applications in the field of scientific research. It has been used in the synthesis of a variety of organic compounds, such as quinolines, thiophenes, and imidazolines. It has also been used in the development of novel drug candidates, such as the anti-cancer agent, topotecan. Additionally, this compound has been used in the synthesis of fluorescent dyes, which can be used to detect and quantify various analytes in a variety of biological samples.

Wirkmechanismus

Target of Action

Similar compounds, such as 1,2,4-triazolo[1,5-a]pyridine, have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response and cellular signaling.

Mode of Action

It’s worth noting that similar compounds have been found to interact with their targets through various mechanisms, such as inhibition or agonism . These interactions can lead to changes in the activity of the target proteins, thereby affecting the associated biological processes.

Biochemical Pathways

Based on the known targets of similar compounds, it can be inferred that this compound may affect pathways related to immune response and cellular signaling .

Result of Action

Based on the known activities of similar compounds, it can be inferred that this compound may have effects on immune response and cellular signaling .

Action Environment

Factors such as temperature, pH, and the presence of other compounds can potentially affect the action of this compound .

Vorteile Und Einschränkungen Für Laborexperimente

The use of 8-Iodo-[1,2,4]triazolo[4,3-a]pyridine in laboratory experiments has a variety of advantages and limitations. One advantage is that this compound is relatively inexpensive and easy to synthesize. Additionally, this compound has a wide range of applications in the field of scientific research. However, one limitation is that this compound is a toxic compound and should be handled with caution. Additionally, this compound has a relatively short shelf-life and should be stored in an airtight container.

Zukünftige Richtungen

The potential future directions for 8-Iodo-[1,2,4]triazolo[4,3-a]pyridine are numerous. One potential direction is the development of novel drug candidates based on this compound. Additionally, this compound could be used in the development of fluorescent dyes for the detection and quantification of various analytes in biological samples. Furthermore, this compound could be used in the synthesis of a variety of organic compounds, such as quinolines, thiophenes, and imidazolines. Finally, this compound could be used in the development of new catalysts for the synthesis of organic compounds.

Synthesemethoden

The synthesis of 8-Iodo-[1,2,4]triazolo[4,3-a]pyridine can be achieved through a variety of methods. One method involves the reaction of pyridine with an aqueous solution of iodine in the presence of sodium hydroxide. This reaction yields a mixture of this compound, as well as other isomers. Another method involves the reaction of pyridine with iodobenzene in the presence of a base, such as potassium carbonate. This reaction yields a mixture of this compound, as well as other isomers.

Safety and Hazards

Eigenschaften

IUPAC Name |

8-iodo-[1,2,4]triazolo[4,3-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4IN3/c7-5-2-1-3-10-4-8-9-6(5)10/h1-4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWWINGYPWGAOEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=NN=C2C(=C1)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4IN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl N-[cis-3-hydroxycyclopentyl]-N-methyl-carbamate](/img/structure/B6314517.png)

![2-(5-Oxo-6-oxa-4-azaspiro[2.4]heptan-4-yl)acetic acid](/img/structure/B6314558.png)